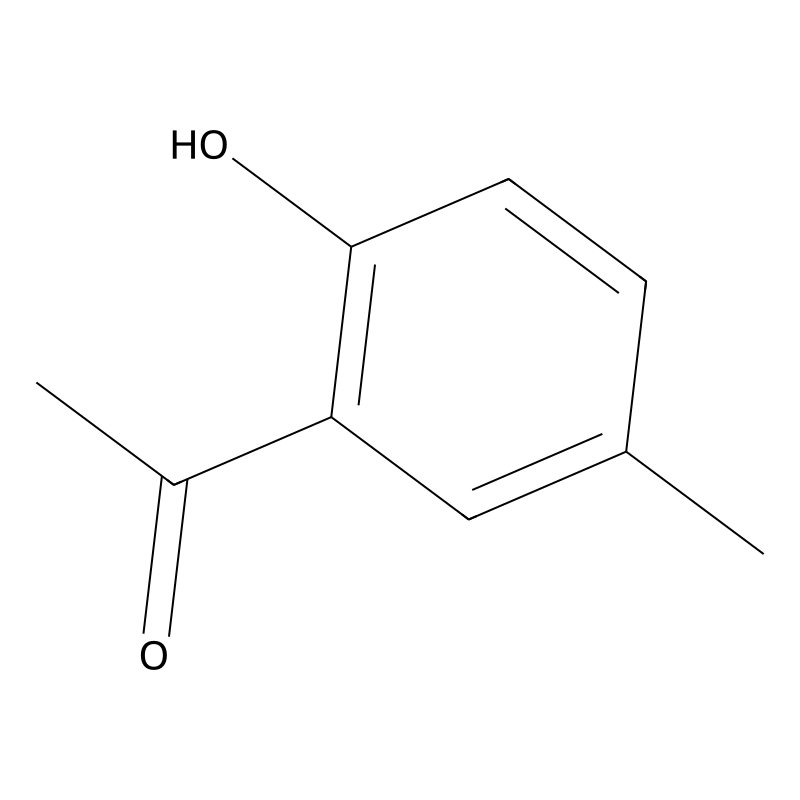

2'-Hydroxy-5'-methylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Synthesis and Characterization:

2'-Hydroxy-5'-methylacetophenone, also known as p-cresyl methyl ketone (PCMK), is an organic compound with the chemical formula C9H10O2. Its synthesis has been reported in various scientific journals, using different methods.One common approach involves the Friedel-Crafts acylation of p-cresol with acetic anhydride, using aluminum chloride as a catalyst [].

The characterization of 2'-Hydroxy-5'-methylacetophenone typically involves techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity [].

Biological Activity:

Studies have explored the potential biological activities of 2'-Hydroxy-5'-methylacetophenone. Some research suggests antifungal and antibacterial properties, although further investigation is needed to confirm these findings and understand the underlying mechanisms [, ].

Pharmaceutical Applications:

2'-Hydroxy-5'-methylacetophenone has been investigated as a potential precursor for the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it can be used to synthesize derivatives with potential anti-inflammatory or analgesic activity [, ]. However, further research is needed to determine the efficacy and safety of these potential drug candidates.

2'-Hydroxy-5'-methylacetophenone, with the molecular formula and a molecular weight of 150.18 g/mol, is classified as an aromatic ketone. This compound features a hydroxyl group at the 2' position and a methyl group at the 5' position of the acetophenone structure. It is commonly found in various plant species, including Taxus canadensis and Nicotiana tabacum .

- Reduction: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Esterification: Reacting with carboxylic acids can yield esters under acidic conditions.

- Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions used .

Research indicates that 2'-Hydroxy-5'-methylacetophenone exhibits various biological activities. It has been noted for its potential antioxidant properties and may possess anti-inflammatory effects. Additionally, it has been studied for its role in plant defense mechanisms, contributing to the plant's ability to resist pathogens .

The synthesis of 2'-Hydroxy-5'-methylacetophenone can be achieved through several methods:

- Starting from Acetophenone:

- Acetophenone is treated with methyl iodide in the presence of a base to introduce the methyl group at the 5' position.

- Hydroxylation can be performed using phenolic compounds and suitable catalysts.

- From Phenolic Precursors:

- Phenol derivatives can be alkylated using acetyl chloride followed by hydroxylation to yield the desired compound.

- Using Plant Extracts:

2'-Hydroxy-5'-methylacetophenone finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activities.

- Cosmetics: Incorporated into formulations for its antioxidant properties.

- Agriculture: Potential use as a natural pesticide or fungicide derived from its plant sources .

Several compounds share structural similarities with 2'-Hydroxy-5'-methylacetophenone. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Hydroxyacetophenone | Structure | Exhibits strong anti-inflammatory properties. |

| 2-Hydroxyacetophenone | Structure | Commonly used as a precursor in organic synthesis. |

| 3-Hydroxy-4-methylacetophenone | Structure | Known for its antimicrobial activity. |

Uniqueness of 2'-Hydroxy-5'-methylacetophenone

What sets 2'-Hydroxy-5'-methylacetophenone apart is its specific arrangement of functional groups, which contributes to its unique biological activities and potential applications in pharmaceuticals and agriculture. Its dual functionality as both an aromatic ketone and a phenolic compound allows it to interact favorably within biological systems .

Structural Characteristics

2'-Hydroxy-5'-methylacetophenone consists of a phenyl ring substituted with hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃) groups. The positions of these substituents (2'-OH, 5'-CH₃, and COCH₃ at the 1-position) create a unique electronic environment. Its SMILES notation is CC(=O)C1=C(O)C=CC(C)=C1, and the InChI Key is YNPDFBFVMJNGKZ-UHFFFAOYSA-N.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.18 g/mol | |

| Melting Point | 45–48°C | |

| Boiling Point | 112–114°C (12 mmHg) | |

| Density | 1.079 g/cm³ | |

| Log P | 2.52 | |

| Solubility | Insoluble in water |

Spectral Data

Key spectral features include:

Early Chemical Discovery and Documentation

The chemical compound 2'-Hydroxy-5'-methylacetophenone, bearing the Chemical Abstracts Service registry number 1450-72-2, represents a significant member of the alkyl-phenylketone class of organic compounds [1]. This aromatic ketone belongs to a broader family of acetophenone derivatives that have played crucial roles in the development of organic chemistry and industrial applications throughout the twentieth century [2].

The systematic study of acetophenone derivatives began in earnest during the mid-nineteenth century, coinciding with the broader expansion of organic chemical research. The first synthesis of the parent compound acetophenone was conducted in 1857 by the French chemist Charles, who prepared the compound by treating benzoyl chloride with methyl zinc or by distilling a mixture of calcium benzoate and calcium acetate [28]. This foundational work established the chemical framework that would later enable the discovery and synthesis of more complex acetophenone derivatives, including 2'-Hydroxy-5'-methylacetophenone.

Development of Synthetic Methodologies

The development of synthetic pathways for hydroxylated acetophenone derivatives emerged from advances in several key chemical reactions during the late nineteenth and early twentieth centuries. The Friedel-Crafts acylation reaction, first described in the 1870s, provided one of the primary synthetic routes for preparing acetophenone compounds [8]. This methodology became particularly important for the synthesis of substituted acetophenones, including hydroxylated derivatives.

Research into phenolic ketone synthesis expanded significantly with the development of the Fries rearrangement and related methodologies [29]. These synthetic approaches enabled chemists to prepare various hydroxylated acetophenone derivatives with greater efficiency and selectivity. The preparation of 2'-Hydroxy-5'-methylacetophenone specifically benefited from these methodological advances, with multiple synthetic routes being developed over time.

Natural Product Discovery and Isolation

The natural occurrence of 2'-Hydroxy-5'-methylacetophenone was documented through systematic phytochemical investigations of various plant species. The compound has been identified in several botanically diverse sources, demonstrating its widespread natural distribution [17] . Particularly notable is its presence in Angelica koreana roots, a plant species utilized in traditional Korean medicine . Additional natural sources include Taxus canadensis, Nicotiana tabacum, and Elaeagnus angustifolia, specifically in the leaves of the latter species [17] .

The discovery of 2'-Hydroxy-5'-methylacetophenone in coffee species, including both Coffea arabica and Coffea canephora, highlighted its role as a natural flavor compound [1] [2]. This finding contributed to the understanding of the complex chemical composition of coffee and its contribution to organoleptic properties. The compound has been detected but not quantified in these coffee sources, suggesting its presence at trace levels that nonetheless contribute to the overall chemical profile [1] [2].

Chemical Characterization and Properties

The complete chemical characterization of 2'-Hydroxy-5'-methylacetophenone established its molecular formula as C₉H₁₀O₂ with a molecular weight of 150.1745 atomic mass units [1] [19]. The compound exhibits distinctive physical properties, including a melting point range of 45.0 to 49.0 degrees Celsius and a boiling point of 114 degrees Celsius under reduced pressure conditions of 12 millimeters of mercury [24]. Its appearance is described as a light orange to yellow to green powder or crystalline material [24].

The structural identification relies on the International Union of Pure and Applied Chemistry nomenclature as 1-(2-hydroxy-5-methylphenyl)ethan-1-one, while traditional naming systems refer to it as 2-acetyl-4-methylphenol [1] [19]. The compound's unique chemical identifier, the International Chemical Identifier Key YNPDFBFVMJNGKZ-UHFFFAOYSA-N, provides unambiguous identification in chemical databases worldwide [1] [19].

Research Evolution and Documentation

| Property | Value | Reference Source |

|---|---|---|

| Chemical Formula | C₉H₁₀O₂ | NIST WebBook [19] |

| Molecular Weight | 150.1745 g/mol | Human Metabolome Database [1] |

| CAS Registry Number | 1450-72-2 | Multiple databases [1] [19] |

| Melting Point | 45.0-49.0°C | TCI Chemicals [24] |

| Boiling Point | 114°C/12 mmHg | TCI Chemicals [24] |

| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)ethan-1-one | NIST WebBook [19] |

The systematic documentation of 2'-Hydroxy-5'-methylacetophenone in scientific literature reflects the compound's growing importance in both natural product chemistry and synthetic organic chemistry [1] [2]. Early chemical databases began incorporating this compound as analytical techniques improved and chemical identification became more precise. The Human Metabolome Database creation date of 2012 for this compound's entry indicates the relatively recent comprehensive cataloging of its metabolic and chemical properties [1].

Synthetic Route Development

Historical synthesis methods for 2'-Hydroxy-5'-methylacetophenone encompass several distinct chemical approaches, each reflecting the technological capabilities and chemical understanding of different eras. The Friedel-Crafts acylation method represents one of the earliest approaches, utilizing p-cresol as a starting material with acetyl chloride or acetic anhydride in the presence of aluminum chloride catalysts [6].

A particularly significant synthetic breakthrough involved the coumarin rearrangement method, which achieved an 82 percent yield through treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at 200 degrees Celsius [20]. This high-yielding reaction represented a major advance in the efficient preparation of the compound.

| Synthesis Method | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | p-Cresol + Acetyl chloride | AlCl₃ catalyst, heat | Variable |

| Coumarin Rearrangement | Methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate | KOH at 200°C | 82% |

| Methylation Route | 2-Hydroxyacetophenone + Dimethyl sulfate | NaOH, quaternary ammonium catalyst | 78.5% |

| Fries Rearrangement | m-Tolyl acetate | ZrCl₄ catalyst | Variable |

The methylation approach utilizing 2-hydroxyacetophenone and dimethyl sulfate, catalyzed by sodium hydroxide and tetrabutylammonium bromide, achieved yields of 78.5 percent [6]. This method demonstrated the viability of modifying existing acetophenone derivatives to introduce the desired substitution pattern. The reaction conditions, involving temperatures between 40 and 75 degrees Celsius over extended reaction periods, represented a practical and scalable synthetic approach [6].

Natural Source Documentation

| Plant Species | Plant Part | Traditional Applications | Detection Method |

|---|---|---|---|

| Angelica koreana | Roots | Korean traditional medicine | Phytochemical analysis |

| Taxus canadensis | Not specified | Various traditional uses | Chemical isolation [17] |

| Nicotiana tabacum | Plant material | Tobacco processing | Natural product screening [17] |

| Elaeagnus angustifolia | Leaves | Russian olive applications | Essential oil analysis |

| Coffea arabica | Beans | Coffee beverage | Food chemistry analysis [1] |

| Coffea canephora | Beans | Coffee beverage | Food chemistry analysis [1] |

The documentation of natural sources for 2'-Hydroxy-5'-methylacetophenone reveals its widespread occurrence across taxonomically diverse plant families [17] . The presence in Angelica koreana roots is particularly significant given the traditional medicinal applications of this species in Korean herbal medicine systems . This finding suggests potential bioactive properties that may have contributed to the traditional efficacy of preparations containing this plant material.

Primary Plant Sources

2'-Hydroxy-5'-methylacetophenone has been specifically identified in several key plant families:

Taxaceae Family

- Taxus canadensis (Canadian Yew) - compound has been identified in the needles, where it likely functions as a defense compound [1] [4] [5]

- Detection confirmed through chemical analysis and structural characterization

Solanaceae Family

- Nicotiana tabacum (Tobacco) - compound identified in leaves as a secondary metabolite [1] [6]

- Part of the complex phytochemical profile contributing to the plant's biological activities

Rubiaceae Family

- Coffea arabica (Arabica Coffee) - detected but not quantified in coffee beans [2] [3] [7]

- Coffea canephora (Robusta Coffee) - similarly detected in coffee products [2] [3] [7]

- Serves as a potential biomarker for coffee consumption [2] [7]

Broader Acetophenone Family Distribution

Research indicates that acetophenones as a chemical family are distributed across over 24 plant families [8] [9]. The major families producing acetophenone derivatives include:

| Plant Family | Total Acetophenone Compounds | Key Genera | Geographic Distribution |

|---|---|---|---|

| Rutaceae | 113 | Melicope (69), Acronychia (44) | Asia-Pacific |

| Asteraceae | 31 | Eupatorium, Calea, Helichrysum | Worldwide |

| Asclepiadaceae | 17 | Cynanchum | Asia |

| Euphorbiaceae | 22 | Euphorbia, Mallotus | Tropical regions |

| Myrtaceae | 8 | Eucalyptus, Syzygium | Australia/Asia |

| Taxaceae | 1 | Taxus | North America |

| Solanaceae | 1 | Nicotiana | Worldwide |

| Rubiaceae | 1 | Coffea | Tropical regions |

Biological Distribution Patterns

Taxonomic Distribution

The compound demonstrates a broad taxonomic distribution pattern:

Kingdom Level: Present in both Plantae and Fungi kingdoms [8] [10]

- Higher plants serve as the primary producers

- Fungal strains, particularly Ascomycetes, also produce acetophenone derivatives [11] [10]

Division Level: Predominantly found in Angiosperms

- Dicotyledonous plants represent the primary source

- Limited occurrence in Gymnosperms (specifically Taxaceae)

Family Level: Documented in 24+ plant families [8] [9]

- Rutaceae family dominates with 113 different acetophenone compounds [8]

- Each family exhibits distinct chemical modifications and biological roles

Chemical Form Variations

2'-Hydroxy-5'-methylacetophenone and related compounds exist in nature in various chemical forms:

Free Compounds:

- Direct occurrence as the basic acetophenone structure [1] [2]

- Found in Taxus canadensis and Nicotiana tabacum

Glycosylated Forms:

- Common in many plant families, particularly Asteraceae [12] [13]

- Serve as storage forms that can be activated when needed

Prenylated Derivatives:

- Especially prevalent in Rutaceae family [14] [8]

- Enhance biological activity and membrane permeability

Ecological and Biological Significance

Biological Roles

The compound serves multiple biological functions across different organisms:

Defense Mechanisms:

- Acts as a chemical defense against herbivores and pathogens [12] [15]

- Particularly significant in conifers like Taxus canadensis [4] [5]

Secondary Metabolite Functions:

- Contributes to plant-environment interactions [6]

- Plays roles in allelopathic relationships between species [12]

Flavor and Aroma Compounds:

- Essential component of coffee flavor profiles [2] [7] [16]

- Contributes to the organoleptic properties of various plant products

Geographic and Environmental Distribution

Global Distribution Patterns

The natural occurrence of 2'-Hydroxy-5'-methylacetophenone follows distinct geographic patterns:

North American Sources:

- Taxus canadensis in Canadian and northern United States forests [4] [5]

- Associated with temperate coniferous ecosystems

Global Agricultural Systems:

- Coffee cultivation regions worldwide (tropical and subtropical) [2] [7]

- Both Arabica and Robusta coffee growing regions

Widespread Cultivation:

- Nicotiana tabacum cultivation areas globally [6]

- Agricultural and traditional medicine contexts

Environmental Factors

The production and accumulation of 2'-Hydroxy-5'-methylacetophenone is influenced by:

Climate Conditions:

- Temperate conditions for Taxus species

- Tropical and subtropical conditions for coffee species

- Variable conditions for tobacco cultivation

Soil and Growing Conditions:

- Forest ecosystem conditions for native Taxus populations

- Agricultural management practices for cultivated species

- Altitude effects on coffee biochemistry [17]

Database and Documentation Status

Scientific Databases

The compound is documented in multiple scientific databases:

PubChem/LOTUS Database:

- Comprehensive natural products occurrence database [1]

- Links to Taxus canadensis and Nicotiana tabacum

Human Metabolome Database (HMDB):

Chemical Entities of Biological Interest (ChEBI):

- Systematic chemical classification and ontology [18]

- Integration with broader chemical databases

Food Database (FooDB):

Research Documentation

Current research documentation reveals:

252 total acetophenone derivatives reported from natural sources [8] [9]

Physical Description

Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index